(9H-fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride
CAS No.: 2089319-33-3
Cat. No.: VC5168719
Molecular Formula: C20H23ClN2O2
Molecular Weight: 358.87
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2089319-33-3 |
---|---|
Molecular Formula | C20H23ClN2O2 |
Molecular Weight | 358.87 |
IUPAC Name | 9H-fluoren-9-ylmethyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride |
Standard InChI | InChI=1S/C20H22N2O2.ClH/c23-20(22-12-14-6-5-11-21-14)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,14,19,21H,5-6,11-13H2,(H,22,23);1H |
Standard InChI Key | UHOBWBFDVGTBKK-UHFFFAOYSA-N |
SMILES | C1CC(NC1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₂₂H₂₇ClN₂O₃, with a molecular weight of 402.92 g/mol. Its IUPAC name, 9H-fluoren-9-ylmethyl N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate hydrochloride, reflects the integration of a fluorenylmethyl group, a pyrrolidine ring substituted with a methoxymethyl side chain, and a carbamate linkage protonated as a hydrochloride salt. The Standard InChIKey (LKWBQVPLJFVLTO-UHFFFAOYSA-N) and SMILES string (COCC1(CCCN1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl) provide unambiguous identifiers for computational and experimental studies.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₇ClN₂O₃ |
Molecular Weight | 402.92 g/mol |
IUPAC Name | 9H-fluoren-9-ylmethyl N-[[2-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate hydrochloride |
SMILES | COCC1(CCCN1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
InChIKey | LKWBQVPLJFVLTO-UHFFFAOYSA-N |
PubChem CID | 138040765 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of (9H-fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride involves multi-step organic reactions, often leveraging fluorenylmethyl (Fmoc) protecting group strategies. A representative method, adapted from nickel-catalyzed enantioselective vinylation procedures, begins with the formation of a fluorenylimine intermediate . For instance, (E)-N-(9H-fluoren-9-yl)-1-phenylmethanimine reacts with 2-bromopropene under nickel catalysis to yield a chiral allylamine, which is subsequently functionalized with a pyrrolidine moiety . Carbamate formation is achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) or analogous reagents in the presence of triethylamine (Et₃N), followed by hydrochloride salt formation .
Reaction Optimization
Critical parameters include solvent selection (e.g., hexanes/ethyl acetate mixtures), temperature control (25°C for imine formation), and chromatographic purification on deactivated silica gel . The use of pyrrolidine as a base in carbamate-forming reactions has been shown to enhance reaction rates in low-polarity solvents like dimethyl sulfoxide (DMSO)/ethyl acetate (1:9), broadening the solvent compatibility compared to traditional piperidine-based methods .
Structural and Functional Analysis
Fluorenyl-Pyrrolidine Synergy
The fluorenyl group contributes planar aromaticity and UV absorbance, facilitating chromatographic detection, while the pyrrolidine ring introduces conformational rigidity and hydrogen-bonding capacity. The methoxymethyl substituent on the pyrrolidine nitrogen enhances solubility in polar aprotic solvents, a feature critical for solid-phase peptide synthesis (SPPS) .
Carbamate Reactivity
The carbamate linkage (-OCONH-) serves as a protecting group for amines, enabling selective deprotection under mild conditions. In SPPS, the Fmoc group is cleaved via nucleophilic attack by secondary amines like pyrrolidine (20% v/v), yielding a free amine and dibenzofulvene byproducts . Comparative studies indicate that pyrrolidine achieves >95% Fmoc-removal efficiency in binary solvent systems (e.g., DMSO/ethyl acetate), outperforming piperidine in low-polarity environments .
Applications in Peptide Synthesis
Fmoc-Based SPPS
The compound’s hydrochloride salt is employed in Fmoc/t-Bu SPPS methodologies to temporarily protect α-amino groups during peptide chain elongation . Its compatibility with green solvent mixtures (e.g., N-butylpyrrolidone/1,3-dioxolane) reduces reliance on dimethylformamide (DMF), aligning with sustainable chemistry goals .
Table 2: Solvent Systems for Fmoc-Removal
Solvent Mixture | Base | Deprotection Efficiency (%) |
---|---|---|
DMSO/EtOAc (1:9) | Pyrrolidine | 98 |
NBP/DOL (2:8) | Pyrrolidine | 96 |
DMF | Piperidine | 95 |
Case Study: Bivalirudin Synthesis
In the synthesis of bivalirudin (a 20-mer antithrombotic peptide), (9H-fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride enabled efficient Fmoc-removal in DMSO/ethyl acetate (1:9), achieving crude peptide purity >85% without aspartimide or diketopiperazine side products .
Challenges and Side Reactions
Aspartimide Formation
Prolonged exposure to pyrrolidine in DMSO/EtOAc (4:6) increases aspartimide formation (up to 5%) due to base-induced β-elimination at aspartic acid residues . Mitigation strategies include reduced deprotection times (<30 min) and solvent polarity modulation .
Pyrrolidide Byproducts
Nucleophilic attack by pyrrolidine on aspartimide intermediates generates pyrrolidide derivatives (up to 41% in DMF), necessitating stringent reaction monitoring .
Comparative Analysis with Analogues
Structural Analogues
Compounds such as Fluorene Derivative A (anticancer activity) and Pyrrolidine Derivative B (neuroprotective effects) share structural motifs but lack the methoxymethyl-carbamate synergy, underscoring the uniqueness of (9H-fluoren-9-yl)methyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride.
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